6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and three methyl groups at the 2nd, 3rd, and 8th positions on the imidazo[1,2-a]pyridine ring system . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,3,8-trimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
Scientific Research Applications
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
- 2,3,8-Trimethylimidazo[1,2-a]pyridine
Comparison: 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is unique due to the presence of three methyl groups and a bromine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific research applications .
Properties
IUPAC Name |
6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPKIBATBQTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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